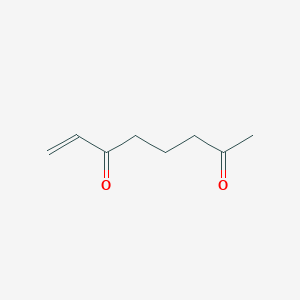

Oct-7-ene-2,6-dione

Description

Oct-7-ene-2,6-dione is a cyclic diketone characterized by an eight-carbon backbone featuring a double bond at the 7th position and ketone groups at the 2nd and 6th positions.

Properties

CAS No. |

51297-43-9 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

oct-7-ene-2,6-dione |

InChI |

InChI=1S/C8H12O2/c1-3-8(10)6-4-5-7(2)9/h3H,1,4-6H2,2H3 |

InChI Key |

FJENJICHKAAWLU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCC(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oct-7-ene-2,6-dione typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. One common method involves the reaction of 1,4-benzoquinone with cyclopentadiene in the presence of a solvent like dichloromethane at low temperatures . The resulting adduct undergoes further reactions to yield Oct-7-ene-2,6-dione.

Industrial Production Methods: Industrial production of Oct-7-ene-2,6-dione often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Oct-7-ene-2,6-dione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the double bond.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or ozone (O3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Electrophilic reagents such as halogens or acids can be used under controlled conditions.

Major Products Formed:

Oxidation: Carboxylic acids or diketones.

Reduction: Diols or alcohols.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Oct-7-ene-2,6-dione has diverse applications in scientific research:

Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of Oct-7-ene-2,6-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also participate in redox reactions, influencing cellular pathways and enzyme activities. The specific pathways and targets depend on the context of its application, such as in enzyme inhibition or as a reactive intermediate in synthetic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Oct-7-ene-2,6-dione (theoretical framework) with structurally or functionally related diketones based on available evidence:

Structural and Functional Analysis

In contrast, benzoacridine-5,6-dione derivatives are synthesized via multistep routes involving LiOH-mediated hydrolysis and Pd-catalyzed hydrogenation, similar to methods in Schemes 3–4 of –2 .

Biological Activity :

- Ergost-25-ene-3,6-dione and benzoacridine-5,6-dione derivatives exhibit potent anticancer activity, with the former showing superior binding affinity to BRCA1 compared to synthetic drugs like doxorubicin .

- Stigmastane-3,6-diones, identified in plant lipid extracts, may serve as biosynthetic intermediates or stress-response molecules .

Analytical Characterization :

- GC-MS and 2D-HMBC spectroscopy are critical for identifying diketones like stigmastane-3,6-dione, relying on fragment ions (e.g., m/z 285 for side-chain cleavage) and coupling correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.